N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide
Description
N-[2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide is a quinazolinone derivative characterized by a 6,7-dimethoxy-substituted quinazolinone core linked via an ethyl group to an indole-6-carboxamide moiety. Key properties include:
- Molecular formula: C₃₂H₂₅N₅O₄ (based on systematic naming corrections; see Notes)
- Molecular weight: 420.5 g/mol (as reported in and )
- SMILES: COc1cc2nc(C)n(CCNC(=O)c3cc4ccccc4n3C)c(=O)c2cc1OC
Notably, physical properties such as density, melting point, and solubility remain uncharacterized (marked "N/A" in sources). The compound’s structural uniqueness lies in its indole-carboxamide substituent, distinguishing it from other quinazolinone derivatives.
Properties
Molecular Formula |
C22H22N4O4 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-6-carboxamide |
InChI |
InChI=1S/C22H22N4O4/c1-13-25-18-12-20(30-3)19(29-2)11-16(18)22(28)26(13)9-8-24-21(27)15-5-4-14-6-7-23-17(14)10-15/h4-7,10-12,23H,8-9H2,1-3H3,(H,24,27) |
InChI Key |
FKABRDINPBQBMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC4=C(C=C3)C=CN4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Core Structural Components and Synthetic Strategy
The compound comprises two pharmacophores:
-
Quinazolinone core : 6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl
-
Indole carboxamide : 1H-indole-6-carboxamide linked via an ethyl bridge
Synthesis typically follows a three-stage approach :
-
Quinazolinone core preparation
-
Ethyl linker introduction
-
Coupling with indole carboxamide
Quinazolinone Core Synthesis
The 6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl moiety is synthesized through cyclization reactions involving anthranilic acid derivatives. Key steps include:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization of 2-amino-5,6-dimethoxybenzoic acid with acetyl chloride | AcCl, reflux in acetic acid | ~60% | |
| Oxidation to 4-oxoquinazolin-3(4H)-yl | KMnO₄ or PCC | ~70% |
Mechanistic Insight :
The cyclization proceeds via N-acetylation followed by intramolecular condensation, forming the quinazolinone ring. Methoxy groups at positions 6 and 7 are introduced during the starting material synthesis .
Critical Factors :
-
Solvent : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution efficiency.
-
Catalyst : Copper(I) salts may accelerate coupling reactions.
Indole Carboxamide Preparation
The 1H-indole-6-carboxamide moiety is synthesized via amide coupling :
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Activation of indole-6-carboxylic acid | EDC/HOBt | DMF, 0°C → RT, 2h | ~80% | |
| Coupling with ammonia | NH₃·H₂O, RT | 6h | Indole-6-carboxamide |
Alternative Routes :
Final Coupling Reaction
The quinazolinone-ethylamine intermediate is coupled with indole carboxamide using carbodiimide-mediated or Ullmann-type coupling :
| Method | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| EDC/HOBt coupling | EDC·HCl, HOBt, DIEA | DMF, RT, 24h | 53–79% | |
| Palladium-catalyzed cross-coupling | Pd(PPh₃)₄, Cs₂CO₃ | Toluene, 100°C, 12h | 65–75% |
Optimized Protocol :
-
Step 1 : Activate indole-6-carboxamide with EDC/HOBt in DMF.
-
Step 2 : Add quinazolinone-ethylamine intermediate and stir at RT for 24h.
-
Step 3 : Purify via silica gel chromatography (EtOAc/hexane, 1:3) .
Characterization Data
Challenges and Optimization
Comparative Analysis of Synthetic Routes
| Route | Advantages | Limitations | Yield |
|---|---|---|---|
| EDC/HOBt coupling | High compatibility with sensitive groups | Requires anhydrous conditions | 53–79% |
| Palladium catalysis | Broad functional group tolerance | Expensive catalysts | 65–75% |
| Ultrasonic-assisted | Faster reaction rates | Limited scalability | 70–85% |
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: It can be oxidized to form its corresponding quinazoline-2,4-dione derivative.
Reduction: Reduction of the carbonyl group may yield a secondary amine.
Substitution: Substituents on the indole ring can be modified using appropriate reagents.
Major Products: The primary product is Compound X itself, but derivatives with altered substituents are also possible.
Scientific Research Applications
Compound X finds applications in:
Medicine: It exhibits potential pharmacological activities, including antitumor, anti-inflammatory, or antimicrobial effects.
Chemical Biology: Researchers study its interactions with biological targets.
Industry: It may serve as a precursor for other compounds or as a building block in drug discovery.
Mechanism of Action
The exact mechanism of Compound X’s effects remains an active area of research. It likely interacts with specific molecular targets, modulating cellular pathways.
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally related analogs:
Structural Analogs with Quinazolinone Cores
Table 1: Key Structural and Functional Differences
Key Structural and Functional Insights
- Indole vs. Phenyl/Thio Groups : The target compound’s indole-carboxamide group may offer π-π stacking interactions with biological targets, contrasting with phenyl (6f) or sulfur-containing analogs (Table 1), which prioritize lipophilicity or redox activity .
- Ethyl Linker : The ethyl spacer in the target compound likely balances flexibility and steric hindrance, a feature absent in rigid analogs like 6d or 6f .
- Methoxy Substitutions: The 6,7-dimethoxy groups on the quinazolinone core are conserved across analogs, suggesting their critical role in binding (e.g., hydrogen bonding or steric effects) .
Limitations in Comparative Data
- Physical Properties : The lack of melting point or solubility data for the target compound hinders pharmacokinetic comparisons with analogs like 6f (lipophilic) or morpholinyl derivatives (polar) .
Biological Activity
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a quinazolinone core and an indole moiety. Its molecular formula is with a molecular weight of approximately 450.5 g/mol. The presence of methoxy groups at positions 6 and 7 enhances its solubility and biological activity, contributing to its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 450.5 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro tests indicated that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL. Additionally, antifungal activity was observed against common fungal strains such as Candida albicans.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within the cell:
- Inhibition of Enzymatic Activity : It is believed to inhibit specific kinases involved in cancer cell proliferation.
- Induction of Oxidative Stress : The compound may induce oxidative stress in microbial cells, leading to cell death.
- Modulation of Signaling Pathways : It can modulate key signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
Study 2: Antimicrobial Properties
In another study assessing antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth effectively at concentrations significantly lower than those required for conventional antibiotics.
Q & A
Q. Basic
- NMR Spectroscopy : Prioritize - and -NMR to confirm substituent positions and hydrogen bonding patterns. For example, indole NH protons typically resonate at δ 10–12 ppm, while quinazolinone carbonyls appear at δ 160–170 ppm .
- HRMS : Validate molecular weight with <5 ppm error (e.g., observed [M+H] at m/z 368.4 for related structures) .
- Melting Point : Confirm purity (e.g., sharp melting points >190°C indicate crystalline stability) .
How can computational strategies predict reaction pathways for synthesizing this hybrid compound?
Advanced
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict viable reaction pathways. For example:
- Use reaction path search algorithms to model condensation steps between quinazolinone and indole moieties.
- Validate intermediates via Gibbs free energy profiles and transition-state geometries .
What methodologies are recommended for evaluating biological activity in anticancer research?
Q. Basic
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT or SRB assays. IC values <10 µM suggest potent activity .
- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays.
- Target engagement : Use surface plasmon resonance (SPR) to assess binding affinity for Bcl-2/Mcl-1 proteins .
How can SAR studies identify key functional groups influencing bioactivity?
Q. Advanced
- Analog synthesis : Modify substituents on the quinazolinone (e.g., methoxy vs. halogen groups) and indole (e.g., carboxamide vs. ester) .
- 3D-QSAR modeling : Corrogate spatial electrostatic/hydrophobic features with activity data.
- Crystallography : Resolve ligand-protein complexes (e.g., PDB ID 6LU7) to map binding interactions .
How should researchers address contradictory data in pharmacological profiling?
Q. Advanced
- Statistical validation : Apply ANOVA to assess inter-experimental variability. For IC discrepancies, use Bland-Altman plots .
- Orthogonal assays : Confirm apoptosis via flow cytometry (Annexin V/PI) alongside caspase assays.
- Meta-analysis : Aggregate data from multiple studies using fixed/random-effects models to resolve outliers .
What separation technologies are effective for purifying this compound?
Q. Advanced
- HPLC : Use C18 columns with methanol/water gradients (70:30 → 95:5) at 1 mL/min; monitor at 254 nm .
- Recrystallization : Optimize solvent mixtures (e.g., DMF/acetic acid) to enhance crystal purity .
- Membrane filtration : Employ nanofiltration (MWCO 500 Da) to remove low-MW impurities .
How does the compound’s stability under varying pH and temperature conditions impact formulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
